molecular formula C7H8BrN B109062 2-Bromo-4,6-dimethylpyridine CAS No. 4926-26-5

2-Bromo-4,6-dimethylpyridine

Cat. No. B109062
CAS RN: 4926-26-5
M. Wt: 186.05 g/mol
InChI Key: IRTOCXBLUOPRFT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is a clear liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dimethylpyridine is 1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and methyl groups attached.


Physical And Chemical Properties Analysis

2-Bromo-4,6-dimethylpyridine is a liquid at room temperature . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Bromination and Synthesis Methods

  • Bromination of methylpyridines, including 2,6-dimethylpyridine, has been studied in fuming sulfuric acid. This method has proven effective for producing bromo derivatives with excellent yields, showing promise as a synthetic method for compounds like 2-Bromo-4,6-dimethylpyridine (L. V. D. Does & H. J. Hertog, 2010).

Catalysis and Chemical Reactions

  • 2,6-Dimethylpyridine has been utilized in understanding the selective poisoning of Bronsted sites on synthetic Y zeolites, providing insights into the acidic properties of metal oxides and their catalytic activities (P. Jacobs & C. Heylen, 1974).
  • The compound's role in characterizing acid surfaces on various materials like γ-Al2O3 and decationated Y zeolites has been investigated, offering valuable information for catalysis and surface science studies (A. Corma, C. Rodellas & V. Fornés, 1984).

Crystallography and Material Science

  • The nonclassical noncovalent interactions in the crystal structures of compounds like [3,5-dibromo-2-amino-4,6-dimethylpyridinium] have been explored, which is crucial for understanding the structural properties of related chemical compounds (M. AlDamen & S. Haddad, 2011).

Environmental and Analytical Applications

  • Studies have also focused on the adsorption properties of 2,6-dimethylpyridine as a probe for surface acidity in environmental and analytical applications. This research helps in better understanding the interaction of such compounds with different surfaces (C. Morterra, G. Cerrato & G. Meligrana, 2001).

Novel Compounds and Reactions

  • Research has also been conducted on synthesizing novel compounds and exploring new reactions involving derivatives of 2,6-dimethylpyridine, which contributes to the field of organic chemistry and pharmaceuticals (F. Yassin, 2009).

Safety And Hazards

2-Bromo-4,6-dimethylpyridine is classified as a combustible liquid. It can cause skin and eye irritation. Safety precautions include avoiding heat/sparks/open flames/hot surfaces and washing skin thoroughly after handling .

properties

IUPAC Name

2-bromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOCXBLUOPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566364
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dimethylpyridine

CAS RN

4926-26-5
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dimethylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.
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48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Sakamoto, Y Kondo, H Yamanaka - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
As reported previously,” the palladium catalyzed cross-coupling reaction of halopyrimidines with ethyl acrylate yields the corresponding pyrimidineacrylates. When an amino group is …
Number of citations: 32 www.jstage.jst.go.jp
IV Rudenko, AA Kucherak, AA Tolmachev… - Chemistry of …, 2011 - Springer
An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile. A study was carried out on the reaction of this compound with N-acylhydrazines to …
Number of citations: 2 link.springer.com
KT Potts, HR Burton - The Journal of Organic Chemistry, 1966 - ACS Publications
Substituted s-triazolo [4, 3-a] pyridines (2) containing alkyl, aryl, alkylaryl, heteryl, amino, hydroxyl, mer-capto, and halogen substituents at position 3 have been synthesized in a study of …
Number of citations: 76 pubs.acs.org
G Karmakar, KK Halankar, A Tyagi, BP Mandal… - Dalton …, 2021 - pubs.rsc.org
The air stable tin(IV) complex [Me2Sn{2-SeC5H2(Me-4,6)2N}2] has been synthesized, characterized by NMR, elemental analysis, and single crystal XRD, and employed as a single …
Number of citations: 12 pubs.rsc.org
F Zhang, CK Arnatt, KM Haney, HC Fang… - European journal of …, 2012 - Elsevier
Recent studies have indicated that the CCR5 chemokine receptor may be a potential target for treating prostate cancer. Thus, development of CCR5 antagonists may provide novel …
Number of citations: 17 www.sciencedirect.com
HB Stanley - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
1,2,4-Triazolo[4,3-a]pyridinium betaines 6a, b have been prepared by treating 2-pyridyl-4-phenylthiosemicarbazides 4a, b with dicyclohexylcarbodiimide, and related compounds 6c–f …
Number of citations: 5 pubs.rsc.org
GJ Bridger, RT Skerlj, S Padmanabhan… - Journal of medicinal …, 1996 - ACS Publications
A series of bicyclam analogs connected through a heteroaromatic linker have been synthesized and evaluated for their inhibitory effects on HIV-1 (III B ) and HIV-2 (ROD) replication in …
Number of citations: 67 pubs.acs.org
X Collin, JM Robert, G Wielgosz, G Le Baut… - European journal of …, 2001 - Elsevier
This paper describes the synthesis of N-pyridinyl(alkyl)phthalimides related to N-phenyl-4,5,6,7-tetrafluorophthalimides known to be inhibitors of tumour necrosis factor-α (TNFα) …
Number of citations: 103 www.sciencedirect.com
VM Mukkala, JJ Kankare - Helvetica chimica acta, 1992 - Wiley Online Library
Twenty differently substituted 2,2′,2″,2‴ ‐[(2,2′‐bipyridine‐6,6′‐diyl)bis(methylenenitrilo)]tetrakis(acetc acids) 75–94 were synthesized with the purpose of developing new …
Number of citations: 149 onlinelibrary.wiley.com
SJ Nara, L Valgimigli, GF Pedulli… - Journal of the American …, 2010 - ACS Publications
A series of amino acids analogous to tyrosine, but differing in the physicochemical properties of the aryl alcohol side chain, have been prepared and characterized. These compounds …
Number of citations: 33 pubs.acs.org

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